![molecular formula C15H24O2 B14738314 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol CAS No. 3361-68-0](/img/structure/B14738314.png)
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a phenyl ring substituted with two isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol typically involves the reaction of 3,5-di(propan-2-yl)phenol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which is subsequently converted to the desired peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxol group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for probing cellular redox states.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon oxidation.
Industry: Utilized in polymerization reactions and as a curing agent for resins and plastics.
Mecanismo De Acción
The mechanism of action of 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxol bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
2-Phenyl-2-propanol: A derivative of cumene with an alcohol group.
Propane, 2,2-bis[4-(2,3-dibromopropoxy)-3,5-dibromophenyl-]: A brominated derivative of propane.
Uniqueness
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol is unique due to its peroxol group, which imparts distinct oxidative properties. This differentiates it from similar compounds that lack the peroxol functionality and, consequently, the ability to generate ROS.
Propiedades
Número CAS |
3361-68-0 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
1-(2-hydroperoxypropan-2-yl)-3,5-di(propan-2-yl)benzene |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-7-13(11(3)4)9-14(8-12)15(5,6)17-16/h7-11,16H,1-6H3 |
Clave InChI |
FHSKIFSSKNVRAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)C(C)(C)OO)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


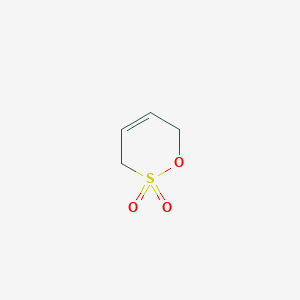

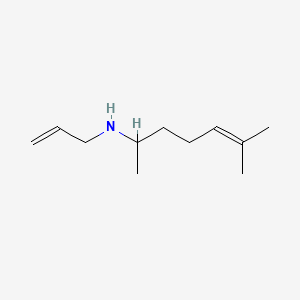





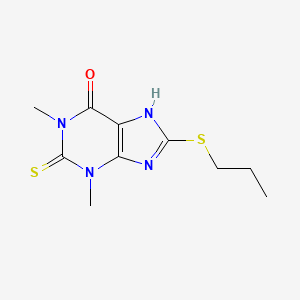
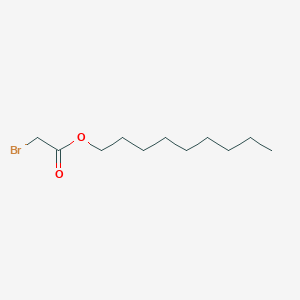

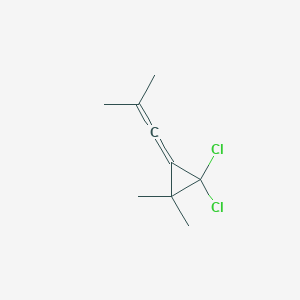

![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
